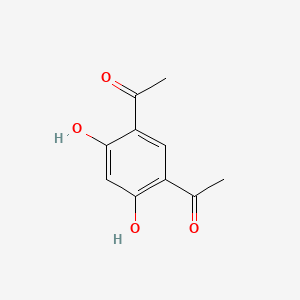
4,6-ジアセチルレソルシノール
概要
説明
1,1′ -(4,6-Dihydroxy-1,3-phenylene)bisethanone (4,6-diacetylresorcinol, DAR) is a bifunctional carbonyl compound. Its synthesis by acetylating resorcinol in the presence of zinc chloride has been reported. The crystal structure of DAR has been studied.
科学的研究の応用
ヘテロ環合成
4,6-ジアセチルレソルシノールは、多くの有機ヘテロ環系合成における重要な出発物質です . 近年の数十年間、ヘテロ環化学や分析化学におけるさまざまな用途により注目を集めています .
遷移金属錯体の合成
4,6-ジアセチルレソルシノールは、遷移金属錯体の合成に使用されてきました . これらの錯体は、さまざまな条件下で研究されてきました .
薬理活性
4,6-ジアセチルレソルシノールとその金属錯体は、幅広い生物学的および薬理学的特性を有することが広く知られています . これは、薬理学分野における貴重な化合物となります .
レソルシノールからの調製
4,6-ジアセチルレソルシノールは、ルイス酸の存在下、さまざまなアセチル化剤によるアセチル化により、レソルシノールから調製できます . このプロセスにより、4,6-ジアセチルレソルシノールが生成されます .
レソルシノールジアセテートからの調製
レソルシノールジアセテートの4,6-ジアセチルレソルシノールへのフライス転位は、FeCl3または水性HClの存在下、従来の熱条件下で研究されてきました . このプロセスは、マイクロ波および紫外線照射下、無水AlCl3の存在下でも起こります .
6. 3,5-ジメチルピラゾロ[4,3-f]インダゾールの合成 4,6-ジアセチルレソルシノールは、3,5-ジメチルピラゾロ[4,3-f]インダゾールの合成に使用されてきました . この化合物は、4,6-ジアセチルレソルシノールを過剰量のヒドラジン水和物と加熱することによって合成されました .
これらは、4,6-ジアセチルレソルシノールの科学研究における多くの用途のごく一部です。 その汎用性と幅広い用途により、さまざまな研究分野で貴重な化合物となっています .
Safety and Hazards
将来の方向性
4,6-Diacetylresorcinol and its derivatives have attracted great attention due to their utility as a key starting material for the synthesis of many organic and hybrid organic–inorganic materials. These materials have been used in heterocyclic, analytical, and pharmaceutical chemistry . The synthesized composite based on the formation of Schiff base on silica nanoparticles has been used to remove Pb (II), Cu (II), Co (II), and Ni (II) ions from aqueous solutions with high efficiency .
作用機序
Target of Action
4,6-Diacetylresorcinol is a key starting material for the synthesis of many organic heterocyclic systems . It has been used in the synthesis of transition metal complexes , which are known to possess a broad range of biological and medicinal properties . These complexes can interact with various biological targets, depending on the specific structure of the complex .
Mode of Action
The mode of action of 4,6-Diacetylresorcinol is primarily through its role as a building block in the synthesis of heterocyclic compounds and transition metal complexes . These complexes can coordinate to metal ions through the azomethine N, N-amine and phenolic oxygen atoms . The specific interactions with biological targets will depend on the structure of the resulting complex .
Biochemical Pathways
The biochemical pathways affected by 4,6-Diacetylresorcinol and its derivatives are diverse, as they can be incorporated into a wide range of heterocyclic systems and transition metal complexes . These compounds can interact with various biochemical pathways, potentially leading to a variety of downstream effects .
Result of Action
The molecular and cellular effects of 4,6-Diacetylresorcinol and its derivatives can vary widely, depending on the specific compound and its targets. For example, some transition metal complexes derived from 4,6-Diacetylresorcinol have shown high activity against various bacterial species .
生化学分析
Biochemical Properties
4,6-Diacetylresorcinol plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, forming complexes that exhibit diverse biological activities. For instance, 4,6-Diacetylresorcinol can act as a precursor for the synthesis of tridentate ligands, which are essential in the formation of transition metal complexes . These complexes have shown significant antimicrobial and anticancer properties, indicating the compound’s potential in medicinal chemistry .
Cellular Effects
The effects of 4,6-Diacetylresorcinol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4,6-Diacetylresorcinol and its metal complexes can inhibit the growth of various bacterial strains, suggesting its role in disrupting bacterial cell function . Additionally, its impact on gene expression and cellular metabolism highlights its potential as a therapeutic agent in treating infections and possibly cancer .
Molecular Mechanism
At the molecular level, 4,6-Diacetylresorcinol exerts its effects through binding interactions with biomolecules. It forms complexes with transition metals, which can inhibit or activate specific enzymes. For example, the Schiff base ligands derived from 4,6-Diacetylresorcinol have been shown to coordinate with metal ions through azomethine nitrogen and phenolic oxygen atoms . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Diacetylresorcinol change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have indicated that 4,6-Diacetylresorcinol is relatively stable under standard laboratory conditions, but its degradation products can influence cellular function . Long-term studies in vitro and in vivo have shown that the compound maintains its biological activity over extended periods, although its efficacy may diminish due to gradual degradation .
Dosage Effects in Animal Models
The effects of 4,6-Diacetylresorcinol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may occur, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4,6-Diacetylresorcinol is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry . The compound’s interactions with enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic pathways for therapeutic purposes .
Transport and Distribution
Within cells and tissues, 4,6-Diacetylresorcinol is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of 4,6-Diacetylresorcinol are essential for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4,6-Diacetylresorcinol plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 4,6-Diacetylresorcinol exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions and therapeutic applications .
特性
IUPAC Name |
1-(5-acetyl-2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5(11)7-3-8(6(2)12)10(14)4-9(7)13/h3-4,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYCQLIOGQPPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175994 | |
| Record name | 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2161-85-5 | |
| Record name | 4,6-Diacetylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(4,6-dihydroxy-1,3-phenylene)bisethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4,6-Diacetylresorcinol has the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol. []
A: 4,6-Diacetylresorcinol has been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, UV-Vis, and mass spectrometry. [, , , , , , , ] Researchers have used these techniques to confirm the structure, identify functional groups, and analyze the purity of synthesized compounds.
A: 4,6-Diacetylresorcinol is typically synthesized by acetylating resorcinol using acetic anhydride or acetic acid in the presence of a catalyst like methanesulfonic acid. [] This reaction usually occurs at temperatures between 90-150°C.
A: The Vilsmeier-Haack reaction is crucial for forming various heterocyclic compounds from 4,6-Diacetylresorcinol. [, , , ] For example, reacting 4,6-Diacetylresorcinol with Vilsmeier-Haack reagent produces 4,6-dioxo-4H,6H-pyrano[3,2-g]chromene-3,7-dicarboxaldehyde. This dicarboxaldehyde serves as a valuable intermediate for synthesizing linearly and angularly substituted pyrano[3,2-g]chromenes by further reacting it with carbon and nitrogen nucleophiles. [, , , ]
A: Yes, 4,6-Diacetylresorcinol can undergo Mannich reactions with formaldehyde and secondary amines. [, ] Interestingly, the reaction occurs on the aromatic ring rather than at the acetyl groups, forming Mannich bases.
A: Claisen rearrangements have been studied extensively with 4,6-Diacetylresorcinol bisallyl ethers. [, ] This reaction leads to the formation of various products through [, ] sigmatropic rearrangements of the allyl group, followed by potential [, ] hydrogen or acetyl shifts. Notably, the potential for acetyl group loss, possibly as a cation, is a significant observation in these reactions.
ANone: 4,6-Diacetylresorcinol is a versatile precursor for synthesizing various multidentate ligands suitable for complexation with metal ions. Researchers have used it to create:
- Schiff base ligands: Condensing 4,6-Diacetylresorcinol with amines like ethylamine [], amino acids [], and substituted anilines [, , ] generates diverse Schiff base ligands with varying denticity and donor atom sets (N2O2, N2O4).
- Hydrazone ligands: Reacting 4,6-Diacetylresorcinol with hydrazides like thiosemicarbazide and semicarbazide creates bis(thiosemicarbazone) and bis(semicarbazone) ligands, offering SNO or ONO coordinating sites for metal binding. [, ]
A: Cobalt complexes formed with bis(thiosemicarbazone) ligands derived from 4,6-Diacetylresorcinol exhibit a unique characteristic: they exist as dimeric Co(II)/Co(III) mixed-valence complexes. [] This unusual feature arises from the tendency of sulfur to form bridges, resulting in structures with side-by-side Co(II) and Co(III) ions. The Co(III) ions adopt a low-spin octahedral geometry, while the Co(II) ions exhibit a high-spin square planar geometry.
ANone: 4,6-Diacetylresorcinol and its derivatives have been investigated for various biological activities, including:
- Antimicrobial activity: Several studies have explored the antimicrobial potential of 4,6-Diacetylresorcinol derivatives, particularly against Gram-positive and Gram-negative bacteria and fungi. [, , , , , , , ] These compounds exhibit varying degrees of efficacy against different microbial strains.
- Anti-colon cancer activity: Some metal complexes of 4,6-Diacetylresorcinol derivatives have demonstrated promising anti-colon cancer activity in vitro against the HCT-116 cell line. [] The silver(I) and cobalt(II) complexes, in particular, showed significant potency and selectivity.
- Antioxidant activity: Certain metal complexes of 4,6-Diacetylresorcinol-based Schiff bases have also been evaluated for their antioxidant potential. [] These studies highlight the potential of these compounds for mitigating oxidative stress-related conditions.
ANone: The diverse biological activities exhibited by 4,6-Diacetylresorcinol and its derivatives make them attractive candidates for drug discovery, particularly in areas like:
A: Yes, computational chemistry and modeling have played a role in understanding the properties and behavior of 4,6-Diacetylresorcinol and its derivatives. [, , ] Researchers have used density functional theory (DFT) calculations to:
- Predict molecular geometries and vibrational frequencies: DFT calculations have been used to determine the optimized geometries of 4,6-Diacetylresorcinol and its derivatives, providing insights into their structural features and comparing theoretical predictions with experimental observations. []
- Investigate electronic properties: Researchers have employed DFT calculations to calculate the HOMO-LUMO energy gaps of these compounds, providing information about their chemical reactivity and stability. []
- Perform molecular docking studies: Molecular docking simulations have been used to explore the binding interactions of 4,6-Diacetylresorcinol derivatives with biological targets like DNA and enzymes, offering insights into their potential mechanisms of action. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[anilino(sulfanylidene)methyl]-5-bromo-2-furancarboxamide](/img/structure/B1214021.png)
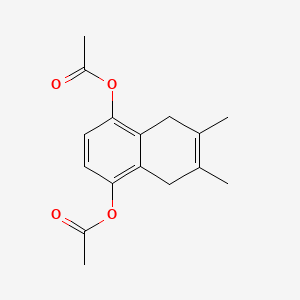
![Acetic acid [2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-7-yl] ester](/img/structure/B1214023.png)
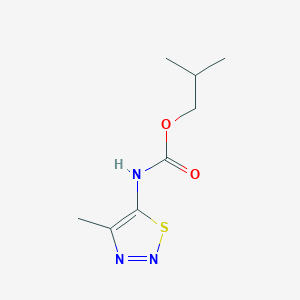
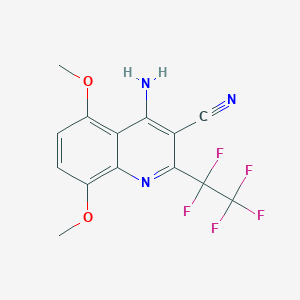
![4-tert-butyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1214029.png)

![(2S,3R,4S,4aR,11bR)-2,3,4-trihydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1214033.png)
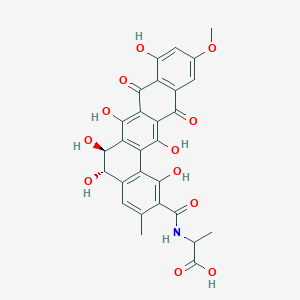
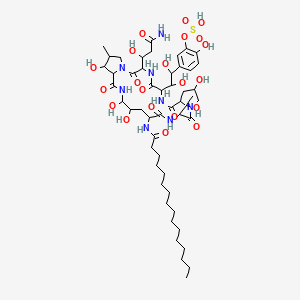
![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)



